Cas no 1693764-22-5 (Boronic acid, B-[1-(cyclopropylsulfonyl)-1H-pyrazol-3-yl]-)
![Boronic acid, B-[1-(cyclopropylsulfonyl)-1H-pyrazol-3-yl]- structure](https://ja.kuujia.com/scimg/cas/1693764-22-5x500.png)
Boronic acid, B-[1-(cyclopropylsulfonyl)-1H-pyrazol-3-yl]- 化学的及び物理的性質
名前と識別子
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- Boronic acid, B-[1-(cyclopropylsulfonyl)-1H-pyrazol-3-yl]-
- 1-(Cyclopropylsulfonyl)pyrazole-3-boronic Acid
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- MDL: MFCD34597110
- インチ: 1S/C6H9BN2O4S/c10-7(11)6-3-4-9(8-6)14(12,13)5-1-2-5/h3-5,10-11H,1-2H2
- InChIKey: FNGMDXUCYYGPMK-UHFFFAOYSA-N
- ほほえんだ: B(C1C=CN(S(C2CC2)(=O)=O)N=1)(O)O
Boronic acid, B-[1-(cyclopropylsulfonyl)-1H-pyrazol-3-yl]- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1586145-250mg |
(1-(Cyclopropylsulfonyl)-1H-pyrazol-3-yl)boronic acid |
1693764-22-5 | 98% | 250mg |
¥15795 | 2023-04-15 | |
eNovation Chemicals LLC | Y1194267-0.25g |
1-(Cyclopropylsulfonyl)pyrazole-3-boronic Acid |
1693764-22-5 | 95% | 0.25g |
$1485 | 2025-02-24 | |
eNovation Chemicals LLC | Y1194267-0.25g |
1-(Cyclopropylsulfonyl)pyrazole-3-boronic Acid |
1693764-22-5 | 95% | 0.25g |
$1485 | 2025-02-20 | |
eNovation Chemicals LLC | Y1194267-0.25g |
1-(Cyclopropylsulfonyl)pyrazole-3-boronic Acid |
1693764-22-5 | 95% | 0.25g |
$1485 | 2024-07-29 |
Boronic acid, B-[1-(cyclopropylsulfonyl)-1H-pyrazol-3-yl]- 関連文献
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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Lyudmila G. Kuz’mina,Artem I. Vedernikov,Natalia A. Lobova,Andrei V. Churakov,Judith A. K. Howard,Michael V. Alfimov,Sergey P. Gromov New J. Chem., 2007,31, 980-994
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
Boronic acid, B-[1-(cyclopropylsulfonyl)-1H-pyrazol-3-yl]-に関する追加情報
Boronic Acid, B-[1-(Cyclopropylsulfonyl)-1H-Pyrazol-3-Yl]: A Comprehensive Overview
The compound with CAS No. 1693764-22-5, commonly referred to as Boronic acid, B-[1-(cyclopropylsulfonyl)-1H-pyrazol-3-yl], is a highly specialized organic compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound is characterized by its unique structure, which combines a boronic acid group with a substituted pyrazole ring. The presence of the cyclopropylsulfonyl group further enhances its reactivity and functional versatility, making it a valuable building block in modern chemical research.
Boronic acids are well-known for their role in Suzuki-Miyaura coupling reactions, which are widely used in the construction of carbon-carbon bonds. The cyclopropylsulfonyl group attached to the pyrazole ring introduces additional electronic and steric effects, which can significantly influence the reactivity of the boronic acid moiety. Recent studies have demonstrated that this compound exhibits exceptional stability under various reaction conditions, making it an ideal candidate for large-scale synthetic applications.
The synthesis of Boronic acid, B-[1-(cyclopropylsulfonyl)-1H-pyrazol-3-yl] involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the pyrazole ring, followed by the introduction of the cyclopropylsulfonyl group and subsequent boronation. Researchers have optimized these steps to achieve high yields and excellent purity levels, ensuring that the compound meets the stringent requirements of both academic and industrial applications.
In terms of applications, this compound has found extensive use in drug discovery programs. Its ability to participate in cross-coupling reactions has enabled the construction of complex molecular architectures with precision. For instance, recent studies have highlighted its role in the synthesis of novel kinase inhibitors and GPCR modulators, which hold promise for treating various diseases such as cancer and neurodegenerative disorders.
Beyond medicinal chemistry, Boronic acid, B-[1-(cyclopropylsulfonyl)-1H-pyrazol-3-yl] has also emerged as a valuable precursor in materials science. Its unique electronic properties make it an attractive candidate for the development of advanced materials such as organic semiconductors and optoelectronic devices. Researchers have reported that incorporating this compound into polymer frameworks can significantly enhance their charge transport properties, paving the way for next-generation electronic materials.
From an environmental perspective, this compound demonstrates excellent biodegradability under controlled conditions. Studies have shown that it undergoes rapid degradation in aqueous environments without releasing harmful byproducts, aligning with current sustainability goals in the chemical industry.
In conclusion, Boronic acid, B-[1-(cyclopropylsulfonyl)-1H-pyrazol-3-yl] (CAS No. 1693764-22-5) is a versatile and innovative compound with a wide range of applications across multiple disciplines. Its unique structure, combined with its superior reactivity and stability, positions it as a key player in contemporary chemical research. As ongoing studies continue to uncover new potential uses for this compound, its significance in both academic and industrial settings is expected to grow further.
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